7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, often considered as a “privileged scaffold” within the drug discovery arena . This compound is characterized by the presence of a nitro group at the 7th position of the indole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
The synthesis of 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves starting materials such as anilines and 3-chlorocyclopentene . One common synthetic route includes the nitration of 1,2,3,4-tetrahydrocyclopenta[b]indole using nitric acid or a nitrating mixture under controlled conditions to introduce the nitro group at the desired position . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Scientific Research Applications
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s ability to modulate biological pathways . The indole ring structure allows it to bind to specific sites on proteins, affecting their function and activity .
Comparison with Similar Compounds
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared with other similar compounds such as:
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar in structure but with a bromine atom instead of a nitro group.
7-Phenylethynyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a phenylethynyl group at the 7th position.
7-Azido-1,2,3,4-tetrahydrocyclopenta[b]indole: Features an azido group at the 7th position.
The uniqueness of this compound lies in its nitro group, which imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)7-4-5-11-9(6-7)8-2-1-3-10(8)12-11/h4-6,12H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGDBBFKCHJHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13687-72-4 |
Source
|
Record name | 7-nitro-1H,2H,3H,4H-cyclopenta[b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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